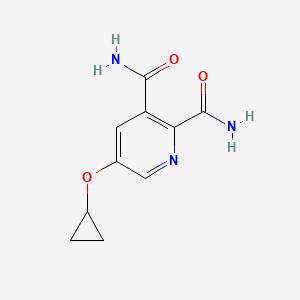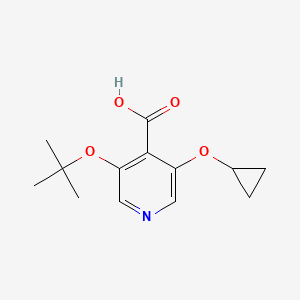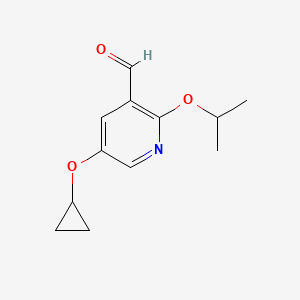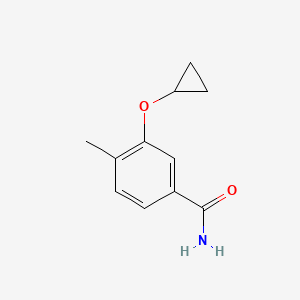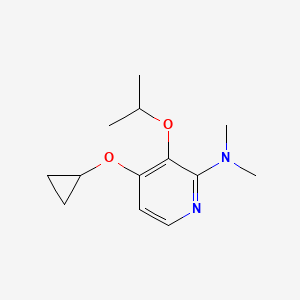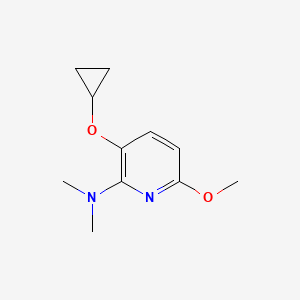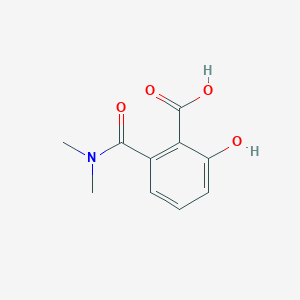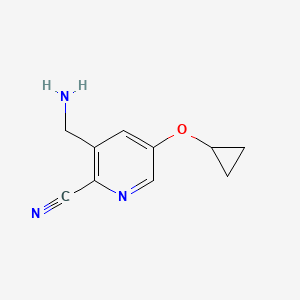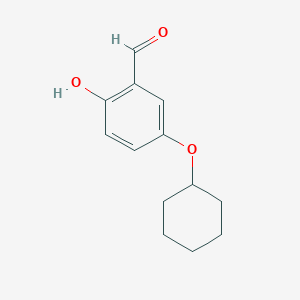
5-(Cyclohexyloxy)-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexyloxy)-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C13H16O3 It consists of a benzaldehyde core substituted with a hydroxy group at the 2-position and a cyclohexyloxy group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Substitution Reaction: A nucleophilic substitution reaction is carried out to introduce the cyclohexyloxy group at the 5-position. This can be achieved using cyclohexanol and a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-(Cyclohexyloxy)-2-hydroxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Acyl chlorides, alkyl halides, bases like NaH or K2CO3
Major Products:
Oxidation: 5-(Cyclohexyloxy)-2-hydroxybenzoic acid
Reduction: 5-(Cyclohexyloxy)-2-hydroxybenzyl alcohol
Substitution: Various esters and ethers depending on the substituents used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Cyclohexyloxy)-2-hydroxybenzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The hydroxy and aldehyde groups can form hydrogen bonds and participate in various interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
2-Hydroxy-5-methoxybenzaldehyde: Contains a methoxy group instead of a cyclohexyloxy group, which may alter its reactivity and biological activity.
5-(Cyclohexyloxy)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness: 5-(Cyclohexyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both the cyclohexyloxy and hydroxy groups, which confer distinct chemical and biological properties. The cyclohexyloxy group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic targets in biological systems. The hydroxy group allows for hydrogen bonding, influencing its reactivity and binding affinity.
Eigenschaften
Molekularformel |
C13H16O3 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
5-cyclohexyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-10-8-12(6-7-13(10)15)16-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2 |
InChI-Schlüssel |
LMJYEZHKPJWMOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




